4'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
4’-Formyl-[1,1’-biphenyl]-2-carbonitrile: is an organic compound characterized by the presence of a formyl group and a carbonitrile group attached to a biphenyl structure
Scientific Research Applications
Chemistry: 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and materials.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: While direct medical applications may be limited, derivatives of this compound could be explored for their therapeutic potential.
Industry: In the industrial sector, 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile is used in the production of advanced materials, such as polymers and liquid crystals, due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Nitrile Introduction: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like NaCN (sodium cyanide) or KCN (potassium cyanide).
Industrial Production Methods: Industrial production of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: The nitrile group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride) or catalytic hydrogenation.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with Pd/C (palladium on carbon).
Substitution: Halogenation using Br2 (bromine) or nitration using HNO3 (nitric acid) and H2SO4 (sulfuric acid).
Major Products:
Oxidation: 4’-Carboxy-[1,1’-biphenyl]-2-carbonitrile.
Reduction: 4’-Amino-[1,1’-biphenyl]-2-carbonitrile.
Substitution: Various halogenated or alkylated biphenyl derivatives.
Mechanism of Action
The mechanism of action of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets in different pathways.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar in having a formyl group but differs in the presence of a boronic acid group instead of a nitrile group.
4’-Formyl-[1,1’-biphenyl]-4-ylboronic acid: Similar biphenyl structure with a formyl group, but with a boronic acid group at a different position.
Properties
IUPAC Name |
2-(4-formylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLISZHRJBRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362731 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135689-93-9 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-formyl-[1,1'-biphenyl]-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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